molecular formula C7H15NO B1203106 N,N-Dipropylformamide CAS No. 6282-00-4

N,N-Dipropylformamide

Cat. No. B1203106
CAS RN: 6282-00-4
M. Wt: 129.2 g/mol
InChI Key: XFTIKWYXFSNCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dipropylformamide (DPF) is an organic compound belonging to the family of formamides, which are derivatives of formic acid. It is a colorless liquid with a slightly pungent odor and a boiling point of 160°C. DPF is mainly used as a solvent for organic synthesis and as a reagent for the synthesis of various compounds. Its properties make it an ideal solvent for a variety of reactions, and its low toxicity makes it a safe choice for laboratory experiments.

Scientific Research Applications

Synthesis of Zeolitic Imidazolate Frameworks (ZIFs)

N,N-Dipropylformamide: plays a crucial role in the synthesis of ATN-type ZIFs . These frameworks are known for their zeolitic ATN topology and flexible behavior, which are significant in the development of materials with high porosity and surface area. The cooperative effects of N,N-Dipropylformamide and n-butylamine facilitate the formation of these structures, which have potential applications in gas sorption, separation, and catalysis .

Material Science

In material science, N,N-Dipropylformamide is utilized for its solvent properties to create novel materials. For instance, it has been used in the preparation of porous ZIFs that can act as templates for the synthesis of other complex structures . Its role in material science extends to the development of advanced materials with specific properties for industrial applications.

Environmental Science

N,N-Dipropylformamide: may contribute to environmental science through its involvement in the synthesis of materials like ZIFs, which can be used for environmental applications such as carbon capture, waste treatment, and pollution control due to their adsorptive properties .

Biochemistry

In biochemistry, compounds like N,N-Dipropylformamide could be used in the synthesis of bioactive polymers or as solvents in biochemical reactions. These polymers have applications in therapeutic medicine delivery, disease detection, and regenerative medicine .

Industrial Uses

N,N-Dipropylformamide: is likely to be used in various industrial processes as a solvent or intermediate due to its chemical properties. Its ability to dissolve a wide range of substances makes it valuable in the manufacture of plastics, fibers, films, and adhesives .

Future Directions

: Synthonix Corporation-SY3H3D67BB91 MSDS : MilliporeSigma - N,N-Diisopropylformamide : CrystEngComm - Synthesis of a new ATN-type zeolitic imidazolate framework

properties

IUPAC Name

N,N-dipropylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-5-8(7-9)6-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTIKWYXFSNCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211929
Record name Formamide, N,N-di-n-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dipropylformamide

CAS RN

6282-00-4
Record name N,N-Dipropylformamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6282-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dipropylformamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dipropylformamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formamide, N,N-di-n-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIPROPYLFORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W148KAK90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dipropylformamide
Reactant of Route 2
Reactant of Route 2
N,N-Dipropylformamide
Reactant of Route 3
Reactant of Route 3
N,N-Dipropylformamide
Reactant of Route 4
Reactant of Route 4
N,N-Dipropylformamide
Reactant of Route 5
Reactant of Route 5
N,N-Dipropylformamide
Reactant of Route 6
Reactant of Route 6
N,N-Dipropylformamide

Q & A

Q1: How does N,N-Dipropylformamide contribute to the formation of ATN-[Zn(Im)2]?

A1: N,N-Dipropylformamide plays a crucial role in the synthesis of ATN-[Zn(Im)2], a zeolitic imidazolate framework (ZIF) with a unique ATN topology. Research indicates that N,N-Dipropylformamide acts synergistically with n-butylamine during the synthesis process. [] This cooperative effect facilitates the assembly of zinc ions (Zn2+) and imidazolate linkers into the desired ATN framework. [] While the exact mechanism of interaction requires further investigation, this finding highlights the potential of utilizing N,N-Dipropylformamide in combination with other organic solvents or structure-directing agents to synthesize novel ZIF materials.

Q2: Are there other studies exploring the interactions of N,N-Dipropylformamide with similar solvents?

A2: Yes, research has investigated the enthalpic interaction coefficients of formamides, including N,N-Dipropylformamide, when dissolved in N,N-Dimethylformamide. [] While this study doesn't directly relate to ZIF synthesis, it provides insights into the thermodynamic behavior of N,N-Dipropylformamide in a solvent mixture relevant to its use in chemical synthesis. Further research exploring interactions of N,N-Dipropylformamide with other solvents, especially in the context of ZIF synthesis, would be beneficial.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.